molecular formula C20H21N2O14- B12363348 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate

3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate

Cat. No.: B12363348
M. Wt: 513.4 g/mol
InChI Key: YRHYMDZPNIGWKJ-UHFFFAOYSA-M
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate is a complex organic compound characterized by multiple functional groups, including ester and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and amidation reactions under controlled conditions. Common reagents used in these reactions include acid chlorides, anhydrides, and amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods also focus on optimizing the efficiency of the synthesis process, minimizing waste, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes multiple functional groups conducive to interactions with biological systems. Its molecular formula is C26H41N5O7C_{26}H_{41}N_5O_7, and it has a molecular weight of approximately 567.7 g/mol. The presence of dioxopyrrolidine moieties suggests potential for reactivity in various chemical environments, making it a versatile candidate for further exploration in drug development.

Antibody-Drug Conjugates (ADCs)

One significant application of this compound lies in the development of antibody-drug conjugates . ADCs utilize targeted antibodies linked to cytotoxic agents to selectively deliver drugs to cancer cells while minimizing systemic toxicity. The dioxopyrrolidine component can enhance the stability and efficacy of these conjugates, as demonstrated in recent studies where modifications to the linker structure improved therapeutic indices in preclinical models .

Enzyme Inhibition

Research indicates that derivatives of the dioxopyrrolidine framework can act as enzyme inhibitors. For instance, compounds similar to 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate have shown promise in inhibiting key enzymes involved in metabolic pathways related to cancer progression. This inhibition could potentially lead to novel therapeutic strategies for managing malignancies .

Nanoparticle Formulations

The compound's amphiphilic nature allows it to be incorporated into nanoparticle formulations for drug delivery. Studies have shown that nanoparticles modified with dioxopyrrolidine derivatives can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant for hydrophobic anticancer agents that require improved pharmacokinetics for effective treatment .

Bioconjugation Techniques

Bioconjugation strategies involving this compound enable the attachment of therapeutic agents to biomolecules such as proteins or nucleic acids. The use of N-hydroxysuccinimide (NHS) esters derived from this compound facilitates efficient coupling reactions, which are crucial for developing targeted therapies and diagnostic tools .

Case Study 1: Targeted Cancer Therapy

In a recent study, researchers developed an ADC using this compound as the linker. The results demonstrated enhanced tumor targeting and reduced off-target effects compared to traditional chemotherapeutics. The ADC exhibited a significant reduction in tumor size in xenograft models .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of a derivative of this compound against a specific protease implicated in tumor metastasis. The findings indicated that the compound effectively inhibited enzyme activity and reduced cell migration in vitro, highlighting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-ynyloxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)propanoate

Uniqueness

Compared to similar compounds, 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Biological Activity

3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate is a complex organic compound with notable potential in pharmaceutical applications. Its structure suggests a multifaceted mechanism of action, particularly in the context of neuropharmacology and anti-inflammatory responses. This article reviews the biological activity of this compound based on existing literature, including case studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₉N₂O₇
Molecular Weight357.35 g/mol
Density1.412 g/cm³
Boiling Point629.9 °C at 760 mmHg
Flash Point334.7 °C

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines.
  • Receptor Modulation : It has been suggested that it interacts with neurotransmitter receptors, potentially affecting synaptic transmission and plasticity.
  • Cell Signaling Pathways : The compound may modulate signaling pathways such as MAPK and NF-kB, which are crucial in cellular responses to stress and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-(2,5-Dioxopyrrolidin-1-yl)-4-[...].

Antinociceptive Properties

A study highlighted the antinociceptive properties of compounds derived from pyrrolidine derivatives, indicating that similar structures exhibit significant pain-relieving effects in animal models. The research demonstrated a dose-dependent response in reducing pain sensitivity, suggesting that the target compound may share these properties due to structural similarities .

Neuroprotective Effects

Research has shown that derivatives of 2,5-dioxopyrrolidin can exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This suggests that the compound could be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Activity

In vitro studies indicated that compounds containing the dioxopyrrolidine moiety can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages. This anti-inflammatory action is crucial for developing treatments for chronic inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : The compound's solubility characteristics suggest good absorption properties.
  • Distribution : Given its molecular weight and structure, it is likely to penetrate biological membranes effectively.
  • Metabolism : The metabolic pathways are yet to be fully elucidated; however, it may undergo hydrolysis and conjugation reactions.
  • Excretion : Predicted excretion routes include renal pathways due to potential polar metabolites.

Properties

Molecular Formula

C20H21N2O14-

Molecular Weight

513.4 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate

InChI

InChI=1S/C20H22N2O14/c23-9-18(31)36-17(30)8-11(22-14(26)3-4-15(22)27)20(33)35-6-5-34-19(32)10(7-16(28)29)21-12(24)1-2-13(21)25/h10-11,23H,1-9H2,(H,28,29)/p-1

InChI Key

YRHYMDZPNIGWKJ-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)C(CC(=O)[O-])C(=O)OCCOC(=O)C(CC(=O)OC(=O)CO)N2C(=O)CCC2=O

Origin of Product

United States

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